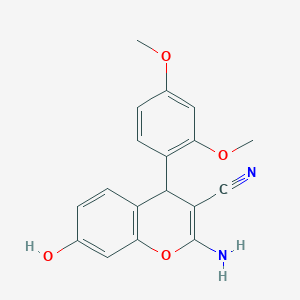
2-amino-4-(2,4-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-4-(2,4-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(2,4-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 2,4-dimethoxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent amination. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-4-(2,4-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of 2-amino-4-(2,4-dimethoxyphenyl)-7-oxo-4H-chromene-3-carbonitrile.
Reduction: Formation of 2-amino-4-(2,4-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-amino-4-(2,4-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-amino-4-(2,4-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydroxyl and amino groups can form hydrogen bonds with target proteins, stabilizing the interaction. Additionally, the chromene core can participate in π-π stacking interactions with aromatic residues in proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 2-amino-4-(2,4-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carboxamide
- 2-amino-4-(2,4-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-methanol
- 2-amino-4-(2,4-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-thiol
Uniqueness
Compared to similar compounds, 2-amino-4-(2,4-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile is unique due to its nitrile group, which can undergo specific chemical transformations not possible with other functional groups. This makes it a versatile intermediate in organic synthesis and a valuable compound for medicinal chemistry research.
Propiedades
Fórmula molecular |
C18H16N2O4 |
|---|---|
Peso molecular |
324.3 g/mol |
Nombre IUPAC |
2-amino-4-(2,4-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C18H16N2O4/c1-22-11-4-6-12(15(8-11)23-2)17-13-5-3-10(21)7-16(13)24-18(20)14(17)9-19/h3-8,17,21H,20H2,1-2H3 |
Clave InChI |
RWAJQJYNIMSHRX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Cyclobutyl-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050907.png)


![1-(4-Methylphenyl)-3-[4-(3-phenylpropyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11050912.png)
![3-amino-N-(4-methyl-1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11050914.png)

![3-{4-[(4-Ethoxyphenyl)amino]piperidin-1-yl}-1-(3-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11050931.png)
![N-[2-(4-butoxyphenoxy)ethyl]-6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B11050936.png)
![N~2~-Benzyl-4-(4-chlorophenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B11050946.png)
![2-{2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11050958.png)
![1-(4-Ethoxyphenyl)-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}amino)pyrrolidine-2,5-dione](/img/structure/B11050959.png)
![2-(3-chlorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B11050962.png)

![2-{5-[1-(furan-2-ylmethyl)-6-hydroxy-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]-2-methoxyphenoxy}acetamide](/img/structure/B11050984.png)